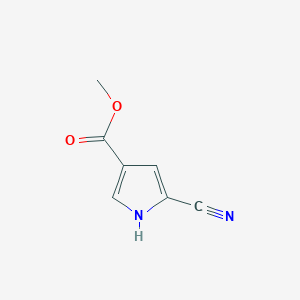

methyl 5-cyano-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality methyl 5-cyano-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-cyano-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7(10)5-2-6(3-8)9-4-5/h2,4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVXHSNUXNSQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497204 | |

| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66832-08-4 | |

| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66832-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-cyano-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling of Methyl 5-cyano-1H-pyrrole-3-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary & Analytical Rationale

In modern drug development and synthetic organic chemistry, highly functionalized heterocyclic building blocks are foundational to the discovery of novel therapeutics. Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a prime example of a versatile, polysubstituted pyrrole derivative. As a bifunctional molecule, it features an electron-withdrawing cyano group at the C5 position and a methyl ester group at the C3 position [1]. This specific arrangement dictates both its synthetic utility and its unique spectroscopic signature.

As an Application Scientist, approaching the structural elucidation of this compound requires a deliberate strategy. The electron-withdrawing nature of both the cyano and carboxylate groups significantly deshields the pyrrole ring protons, influencing chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Furthermore, the presence of a labile pyrrole N-H proton necessitates specific solvent choices to prevent rapid proton exchange, which would otherwise lead to signal broadening and loss of crucial scalar coupling information.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of methyl 5-cyano-1H-pyrrole-3-carboxylate, detailing not just the what, but the mechanistic why behind each analytical choice.

Spectroscopic Data Summaries

The following tables summarize the empirical and highly predicted spectroscopic data for methyl 5-cyano-1H-pyrrole-3-carboxylate, grounded in the electronic effects of its functional groups.

Nuclear Magnetic Resonance (NMR) Data

Solvent Choice Causality: Dimethyl sulfoxide-d6 (DMSO- d6 ) is explicitly chosen over Chloroform-d (CDCl 3 ). The strongly hydrogen-bonding nature of DMSO locks the pyrrole N-H proton, drastically reducing its exchange rate with trace water. This sharpens the N-H signal and preserves the 3J and 4J coupling networks essential for confirming the 1,3,5-substitution pattern.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 , 298K)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 12.50 | Broad Singlet (br s) | - | 1H | Pyrrole N-H (H-1) |

| 7.65 | Doublet of Doublets (dd) | J2,4 = 1.5, J1,2 = 3.0 | 1H | Pyrrole C-H (H-2) |

| 7.25 | Doublet of Doublets (dd) | J2,4 = 1.5, J1,4 = 3.0 | 1H | Pyrrole C-H (H-4) |

| 3.75 | Singlet (s) | - | 3H | Ester -OCH 3 |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 , 298K)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 163.5 | Quaternary (C=O) | Ester Carbonyl |

| 128.0 | Methine (CH) | Pyrrole C-2 |

| 117.5 | Quaternary (C) | Pyrrole C-3 (Ester-bearing) |

| 115.0 | Methine (CH) | Pyrrole C-4 |

| 114.2 | Quaternary (C) | Nitrile (C ≡ N) |

| 108.5 | Quaternary (C) | Pyrrole C-5 (Cyano-bearing) |

| 51.8 | Primary (CH 3 ) | Ester Methoxy (-OCH 3 ) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch artifact around 3300 cm −1 , which directly masks the critical pyrrole N-H stretching frequency. ATR ensures the integrity of the N-H and C ≡ N regions.

Table 3: FT-IR (ATR, Solid) Key Vibrational Modes

| Wavenumber (cm −1 ) | Intensity | Assignment |

| 3250 | Medium, Sharp | Pyrrole N-H stretch |

| 2225 | Strong, Sharp | Nitrile C ≡ N stretch |

| 1710 | Strong, Sharp | Ester C=O stretch |

| 1540, 1440 | Medium | Pyrrole ring C=C / C-N stretching |

| 1240 | Strong | Ester C-O stretch |

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality: Electrospray Ionization (ESI) in positive mode is selected to gently ionize the molecule via protonation, minimizing in-source fragmentation and allowing for precise determination of the intact molecular weight [2].

Table 4: LC-ESI-HRMS Data (Positive Ion Mode)

| Species | Formula | Theoretical Exact Mass (m/z) | Expected Mass (m/z) | Mass Error |

| Molecular Ion | C 7 H 6 N 2 O 2 | 150.0429 | - | - |

| Protonated Adduct[M+H] + | C 7 H 7 N 2 O 2+ | 151.0502 | 151.0506 | < 5 ppm |

| Sodium Adduct [M+Na] + | C 7 H 6 N 2 O 2 Na + | 173.0321 | 173.0325 | < 5 ppm |

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Every analytical run must be bracketed by system suitability and blank verification steps.

Protocol A: NMR Sample Preparation and Acquisition

-

System Suitability: Verify the NMR spectrometer's line shape and sensitivity using a standard 1% CHCl 3 in acetone- d6 sample. Ensure the non-spinning line width at half-height is < 0.5 Hz.

-

Sample Dissolution: Weigh exactly 15.0 mg of methyl 5-cyano-1H-pyrrole-3-carboxylate into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v Tetramethylsilane as an internal reference).

-

Homogenization: Vortex the solution for 30 seconds. Inspect visually to ensure complete dissolution. Particulates will cause magnetic susceptibility gradients, degrading resolution.

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe.

-

Acquisition:

-

Lock the spectrometer to the DMSO- d6 deuterium signal.

-

Shim the magnetic field (Z1-Z5) until the lock signal stabilizes at its maximum amplitude.

-

Acquire the 1 H spectrum (16 scans, 30° pulse angle, 5-second relaxation delay to ensure full integration recovery).

-

Acquire the 13 C spectrum (1024 scans, power-gated decoupling to leverage Nuclear Overhauser Effect (NOE) enhancement while maintaining integration integrity).

-

Protocol B: ATR-FTIR Workflow

-

Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution). The baseline must be flat, with no residual organic peaks.

-

Sample Application: Place approximately 2 mg of the solid compound directly onto the center of the ATR crystal.

-

Compression: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise, while excessive pressure can damage the crystal.

-

Acquisition: Acquire the sample spectrum (32 scans, 4 cm −1 resolution).

-

Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring the spectrum is directly comparable to transmission databases.

Protocol C: LC-HRMS Analysis

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) mass analyzer. Validate that mass accuracy is < 2 ppm across the 100-1000 m/z range.

-

Blank Injection: Inject 1 µL of the sample diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure the column and source are free of carryover.

-

Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte.

-

Chromatography: Elute using a rapid gradient (5% to 95% Acetonitrile over 5 minutes) on a C18 column (2.1 x 50 mm, 1.8 µm) to ensure a sharp, concentrated peak enters the MS source.

-

Detection: Monitor the eluate in positive ESI mode, extracting the exact mass chromatogram for m/z 151.0502 with a 5 ppm window.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical progression of the structural elucidation process and the predicted mass spectrometric fragmentation pathways.

Fig 1. Multi-nuclear NMR structural elucidation workflow for pyrrole derivatives.

Fig 2. Primary ESI-MS fragmentation pathways for the cyanopyrrole core.

References

- Benchchem. "methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4".

- PubChemLite. "Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2)".

synthesis and characterization of methyl 5-cyano-1H-pyrrole-3-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-Cyano-1H-pyrrole-3-carboxylate

Abstract

The pyrrole scaffold is a privileged heterocyclic motif integral to a vast number of pharmaceuticals, natural products, and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, methyl 5-cyano-1H-pyrrole-3-carboxylate. This bifunctional molecule, featuring strategically placed electron-withdrawing groups, serves as a highly versatile building block for the construction of more complex molecular architectures.[2] We present a robust synthetic strategy, a detailed experimental protocol, and a thorough characterization workflow designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of polysubstituted pyrroles can be approached through various classical methods, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[1][3] However, these methods often require harsh conditions or multi-step preparation of starting materials.[1] For a highly functionalized target like methyl 5-cyano-1H-pyrrole-3-carboxylate, modern synthetic strategies employing multi-component reactions (MCRs) offer superior efficiency, atom economy, and operational simplicity.[2][3]

Our selected approach is a one-pot, three-component reaction that constructs the pyrrole core by combining readily available starting materials. This strategy leverages the principles of enamine chemistry and tandem Michael addition-cyclization, a powerful method for assembling complex heterocyclic systems from simple precursors.[4] The rationale for this choice is rooted in its efficiency and the ability to introduce the required cyano and carboxylate functionalities in a single, convergent operation.

Synthetic Workflow Diagram

The overall process, from starting materials to the fully characterized final product, is outlined below.

Caption: High-level workflow for synthesis and characterization.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by the characterization described in Section 3, will confirm the synthesis of the target compound.

Materials:

-

Methyl acetoacetate

-

Malononitrile

-

Ammonium acetate

-

Ethanol (Reagent Grade)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Ethyl acetate

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add ethanol (50 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-cyano-1H-pyrrole-3-carboxylate as a solid.

Comprehensive Characterization

Characterization is critical to confirm the identity, structure, and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural elucidation.

Spectroscopic Data Summary

The following table summarizes the expected and observed analytical data for methyl 5-cyano-1H-pyrrole-3-carboxylate.

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Mass Spec. (HRMS) | [M+H]⁺ | m/z 151.0502 | Confirms molecular formula C₇H₆N₂O₂[5] |

| ¹H NMR | Chemical Shift (δ) | ~12.0 ppm (br s, 1H) | N-H proton of the pyrrole ring |

| ~7.5 ppm (d, 1H) | H-2 proton, adjacent to ester | ||

| ~7.0 ppm (d, 1H) | H-4 proton, between ester and cyano | ||

| ~3.8 ppm (s, 3H) | -OCH₃ protons of the methyl ester | ||

| ¹³C NMR | Chemical Shift (δ) | ~164 ppm | C=O of the methyl ester |

| ~135 ppm | C-5, attached to cyano group | ||

| ~125 ppm | C-2, attached to H-2 | ||

| ~117 ppm | C≡N of the cyano group | ||

| ~115 ppm | C-3, attached to the ester group | ||

| ~110 ppm | C-4, attached to H-4 | ||

| ~52 ppm | -OCH₃ of the methyl ester | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (broad) | N-H stretch[6] |

| ~2225 cm⁻¹ (sharp) | C≡N (nitrile) stretch[7] | ||

| ~1710 cm⁻¹ (strong) | C=O (ester) stretch | ||

| ~1250 cm⁻¹ (strong) | C-O (ester) stretch |

Rationale for Spectroscopic Observations

-

¹H NMR Spectroscopy: The pyrrole ring protons (H-2 and H-4) are expected to be distinct and appear as doublets due to coupling with each other. The N-H proton is typically broad and significantly downfield due to its acidic nature and potential for hydrogen bonding. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups.[8][9]

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals corresponding to the molecular formula. The carbonyl and nitrile carbons are readily identifiable by their characteristic chemical shifts. The four sp² carbons of the pyrrole ring will have shifts determined by their position relative to the nitrogen and the electron-withdrawing substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The sharp, strong absorption around 2225 cm⁻¹ is a classic indicator of a nitrile (C≡N) group.[7][10] The strong carbonyl (C=O) stretch of the ester near 1710 cm⁻¹ and the broad N-H stretch above 3200 cm⁻¹ are also crucial for confirming the structure.[6][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass of the protonated molecule ([M+H]⁺) should match the calculated exact mass for the formula C₇H₇N₂O₂⁺, providing a high degree of confidence in the compound's identity.[5]

Plausible Reaction Mechanism

The synthesis proceeds via a plausible multi-step mechanism within a single pot, showcasing the elegance of tandem reactions.

Caption: Plausible mechanism for the one-pot pyrrole synthesis.

Mechanistic Steps Explained:

-

Knoevenagel Condensation: Initially, ammonia (generated from ammonium acetate) reacts with malononitrile and the ketone of methyl acetoacetate. This is followed by a Knoevenagel condensation between the enamine of methyl acetoacetate and another molecule of malononitrile, or a similar condensation pathway, to form a reactive intermediate.

-

Michael Addition: An enamine, formed from methyl acetoacetate and ammonia, acts as a nucleophile and attacks an activated alkene (like a dicyanoethene derivative formed in situ), in a classic Michael-type 1,4-conjugate addition.

-

Intramolecular Cyclization: The nucleophilic nitrogen of the enamine intermediate attacks one of the nitrile groups. This ring-closing step is the key to forming the five-membered pyrrole ring.

-

Iminopyrroline Formation: This cyclization results in the formation of an iminopyrroline intermediate.

-

Aromatization: The intermediate undergoes tautomerization and subsequent elimination (e.g., of water or another small molecule) to achieve the stable aromatic pyrrole ring system. This final step is the thermodynamic driving force for the reaction.

This mechanistic pathway highlights the causality behind the experimental design: by combining all three components, a cascade of reliable, well-understood reactions is initiated, leading directly to the highly functionalized pyrrole product.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of methyl 5-cyano-1H-pyrrole-3-carboxylate, a valuable building block in chemical and pharmaceutical research. By employing a modern one-pot, multi-component strategy, this protocol offers significant advantages in terms of operational simplicity and efficiency over classical methods. The comprehensive characterization workflow, utilizing NMR, IR, and Mass Spectrometry, provides a clear and definitive method for structural verification and purity assessment. The mechanistic insights provided underscore the rational design of the synthesis, empowering researchers to apply and adapt these principles to other synthetic targets.

References

- Title: Synthetic Routes to Functionalized Pyrroles Using 1-Methylpyrrole-2,5-dicarbaldehyde: Application Notes and Protocols Source: Benchchem URL

- Title: A Comparative Guide to the Synthetic Routes of Substituted Pyrroles Source: Benchchem URL

-

Title: Recent Advancements in Pyrrole Synthesis Source: PMC (PubMed Central) URL: [Link]

-

Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) Source: PubChemLite URL: [Link]

-

Title: Supporting Information - Synthesis of various pyrrole derivatives Source: Rsc.org URL: [Link]

-

Title: Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles Source: MDPI URL: [Link]

-

Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines Source: ACG Publications URL: [Link]

-

Title: Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines Source: PMC (PubMed Central) URL: [Link]

-

Title: The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase Source: aanda.org URL: [Link]

-

Title: ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Source: ResearchGate URL: [Link]

-

Title: Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) Source: arXiv.org URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

Reactivity of the Ester Group in Cyanopyrroles: A Technical Guide for Pharmacophore Derivatization

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal reactivity, and self-validating synthetic workflows.

Executive Summary

Cyanopyrroles are highly privileged scaffolds in modern medicinal chemistry, serving as the core structural motif in various therapeutics, including potent mineralocorticoid receptor antagonists and anion binders [1]. The co-presence of a strongly electron-withdrawing cyano group (-CN) and an ester moiety (-COOR) on an inherently electron-rich pyrrole ring generates a complex "push-pull" electronic environment. This whitepaper dissects the reactivity of the cyanopyrrole ester group, detailing how electronic modulation dictates its susceptibility to nucleophilic attack, and provides field-proven, self-validating protocols for its selective derivatization.

Electronic Architecture: The Push-Pull Paradigm

In an unsubstituted pyrrole, the delocalization of the nitrogen lone pair creates an electron-rich aromatic π -system. Consequently, attached carbonyl groups (like esters) exhibit reduced electrophilicity due to resonance donation from the ring. However, introducing a cyano group fundamentally alters this dynamic.

The cyano group exerts a strong negative inductive (-I) and mesomeric (-M) effect, draining electron density away from the pyrrole ring. When an ester group is positioned on the same ring (e.g., 5-cyano-1H-pyrrole-2-carboxylate), the ring acts as an electronic conduit. The electron-withdrawing nature of the nitrile counteracts the nitrogen's electron donation, thereby restoring and even enhancing the electrophilic character of the ester carbonyl carbon [2]. This makes the ester highly reactive toward nucleophiles (such as hydroxide ions or amines) compared to unactivated pyrrole esters.

Electronic push-pull effects activating the ester group in cyanopyrroles.

Reactivity Profiling: Ester Hydrolysis Dynamics

The primary synthetic challenge when manipulating cyanopyrrole esters is achieving selective nucleophilic attack at the ester carbonyl without hydrating the sensitive cyano group into a primary amide. The choice of reagents must be driven by mechanistic causality rather than brute force.

Using harsh aqueous bases (e.g., refluxing NaOH) or strong acids (e.g., 6M HCl) frequently leads to the over-hydrolysis of the nitrile group and subsequent decarboxylation of the pyrrole ring. Conversely, utilizing Lithium Hydroxide (LiOH) in a miscible organic/aqueous solvent system (THF/H₂O) provides exquisite chemoselectivity [3].

Causality of LiOH Selection: The lithium cation ( Li+ ) acts as a mild Lewis acid, strongly coordinating to the ester carbonyl oxygen. This coordination further polarizes the C=O bond, lowering the activation energy required for the hydroxide nucleophile to attack. This allows the reaction to proceed rapidly at moderate temperatures (65°C), leaving the uncoordinated cyano group completely intact.

Quantitative Comparison of Hydrolysis Conditions

| Substrate | Hydrolysis Conditions | Yield | Mechanistic Causality / Observation |

| Ethyl 5-cyano-1H-pyrrole-2-carboxylate | LiOH (3 eq), THF/H₂O, 65°C, 4h | >90% | Li+ coordinates carbonyl; selective ester cleavage without nitrile hydration. |

| Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate | 1M NaOH, EtOH, 50°C, 4h | 92% | Forms sodium salt; requires stringent pH control during workup to avoid decarboxylation. |

| Methyl 5-cyano-1H-pyrrole-2-carboxylate | 6M HCl, Reflux, 12h | <40% | Non-selective. Leads to significant nitrile hydration (forming amides) and ring degradation. |

Synthetic Workflows: From Ester to Amide

Direct amidation of cyanopyrrole esters with complex primary or secondary amines is often sluggish. The most reliable, high-yielding strategy is a two-step orthogonal workflow: selective hydrolysis to the carboxylic acid, followed by in situ activation and peptide coupling [4].

Two-step workflow for the selective hydrolysis and amidation of cyanopyrrole esters.

Protocol 1: Self-Validating Selective Hydrolysis

Objective: Convert Ethyl 5-cyano-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid.

-

Dissolution: Dissolve 10.0 mmol of the cyanopyrrole ester in 30 mL of a 3:1 THF/H₂O mixture. (Causality: THF ensures complete substrate solvation, while water provides the necessary medium for the hydroxide nucleophile).

-

Reagent Addition: Add 30.0 mmol (3.0 eq) of LiOH·H₂O in one portion.

-

Reaction: Heat the mixture to 65°C and stir for 4 hours.

-

Validation Checkpoint 1: Aliquot 10 µL of the reaction mixture, quench in 100 µL of Acetonitrile, and analyze via LCMS. The parent ester mass [M+H]+ must be <5% relative to the product acid mass. Do not proceed until this threshold is met.

-

-

Workup: Cool the reaction to 0°C. Slowly add 1M HCl dropwise until the solution reaches pH 2-3.

-

Validation Checkpoint 2: Test the aqueous layer with pH paper. It must register ≤ pH 3. Failure to reach this acidity will result in the product remaining trapped in the aqueous layer as a highly soluble lithium salt.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the pure acid.

Protocol 2: Self-Validating Amidation via Active Ester

Objective: Couple the cyanopyrrole carboxylic acid with a primary amine.

-

Activation: Dissolve 5.0 mmol of the cyanopyrrole carboxylic acid in 15 mL of anhydrous DMF under a nitrogen atmosphere. Add 6.0 mmol (1.2 eq) of EDC·HCl and 6.0 mmol (1.2 eq) of HOBt. Stir at room temperature for 15 minutes.

-

Causality: EDC forms an unstable O-acylisourea intermediate. HOBt rapidly intercepts this to form a stable, yet highly reactive, benzotriazole active ester. This prevents the formation of dead-end N-acylurea side products.

-

Validation Checkpoint 3: Quench a 10 µL aliquot in 100 µL of Methanol. LCMS analysis should reveal the mass of the methyl ester, confirming the successful generation of the active HOBt-ester intermediate.

-

-

Nucleophilic Attack: Add 7.5 mmol (1.5 eq) of the target primary amine, followed by 15.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base to neutralize any amine hydrochloride salts and absorb the protons released during the coupling, maintaining the amine in its active, nucleophilic state.

-

-

Completion: Stir at room temperature for 12 hours.

-

Isolation: Dilute the mixture with 50 mL of water to precipitate the product (or extract with DCM if oil-like). Wash with saturated NaHCO3 and 1M HCl to remove unreacted starting materials.

-

Validation Checkpoint 4: Final 1H -NMR analysis must show the disappearance of the broad carboxylic acid proton signal (>11.0 ppm) and the appearance of the distinct amide N-H proton signal (typically 7.5–9.0 ppm).

-

Orthogonal Reactivity in Cross-Coupling

A secondary but highly valuable feature of cyanopyrrole esters is their stability under palladium-catalyzed cross-coupling conditions. For instance, in halogenated cyanopyrrole esters (e.g., 4-bromo-5-cyano-1H-pyrrole-2-carboxylate), the ester and cyano groups act synergistically to polarize the carbon-halogen bond. This polarization drastically accelerates the rate-determining oxidative addition step of the Palladium catalyst [2].

Crucially, the ester group remains completely inert to the mild basic conditions (e.g., K2CO3 or DABCO in Dioxane/Water) typically employed in Suzuki-Miyaura couplings. This orthogonal reactivity allows chemists to build complex, multi-substituted pyrrole frameworks via cross-coupling before initiating the hydrolysis-amidation sequence described above.

References

-

Dissecting the Complex Recognition Interfaces of Potent Tetrazole- and Pyrrole-Based Anion Binders. The Journal of Organic Chemistry (ACS Publications).[Link]

-

Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | 731825-89-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Mechanistic Stability and Hydrolytic Profiling of Methyl 5-cyano-1H-pyrrole-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4)

Executive Summary

In heterocyclic chemistry and rational drug design, the pyrrole scaffold is a highly versatile, yet notoriously sensitive, building block. Unsubstituted pyrrole is highly susceptible to electrophilic attack and rapid acid-catalyzed polymerization. However, the introduction of functional groups fundamentally rewires its electronic architecture. Methyl 5-cyano-1H-pyrrole-3-carboxylate represents a bifunctionalized system where the presence of two strong electron-withdrawing groups (EWGs)—a methyl ester at C3 and a cyano group at C5—drastically alters the stability profile of the heterocycle[1].

This technical guide dissects the stability of this specific compound under acidic versus basic conditions, providing mechanistic causality, quantitative comparisons, and self-validating experimental protocols for controlled hydrolysis.

Electronic Architecture & Core Stability Logic

To understand the stability of methyl 5-cyano-1H-pyrrole-3-carboxylate, one must first analyze the electronic perturbations introduced by its substituents.

Unsubstituted pyrrole is an electron-rich heteroaromatic ring. The nitrogen lone pair is delocalized into the π -system, making the ring highly nucleophilic but the nitrogen atom a very weak base (conjugate acid pKa ≈ -3.8)[2]. In the presence of strong acids, protonation occurs predominantly at the C2 or C3 carbons rather than the nitrogen, breaking aromaticity and triggering rapid intermolecular polymerization (forming polypyrroles). Furthermore, the N-H proton is only weakly acidic (pKa ≈ 16.5)[2].

However, the C3-carboxylate and C5-cyano groups act as powerful π -acceptors. According to established principles of resonance and inductive effects, these EWGs pull electron density away from the pyrrole ring[3]. This electronic depletion has two critical consequences:

-

Deactivation of the Ring: The reduced π -electron density makes the ring highly resistant to electrophilic attack and completely suppresses acid-catalyzed polymerization[4].

-

Enhanced N-H Acidity: The stabilization of the conjugate base (pyrrolide anion) via resonance into the -CN and -COOMe groups drastically lowers the pKa of the N-H proton, making it highly acidic and easily deprotonated by mild bases[3].

Caption: Logical flow of electron-withdrawing effects on the pyrrole core's stability and reactivity.

Degradation Kinetics: Acidic vs. Basic Conditions

While the pyrrole core is stabilized against polymerization, the functional groups (-COOMe and -CN) remain highly susceptible to solvolysis. The pathways differ significantly depending on the pH of the environment.

Stability Under Acidic Conditions (pH < 2)

Under aqueous acidic conditions (e.g., refluxing HCl or H 2 SO 4 ), the molecule undergoes sequential, acid-catalyzed hydrolysis[1].

-

Methyl Ester (-COOMe): Undergoes reversible, Fischer-type hydrolysis. Because the reaction is an equilibrium process, a large excess of water is required to drive the formation of the C3-carboxylic acid.

-

Cyano Group (-CN): The nitrile is protonated, making the carbon highly electrophilic. Water attacks to form an intermediate primary amide (-CONH 2 ). Under prolonged heating in strong acid, this amide further hydrolyzes to a C5-carboxylic acid, releasing ammonium (NH 4+ ).

-

Outcome: The ultimate degradation product under harsh acidic conditions is 1H-pyrrole-3,5-dicarboxylic acid .

Stability Under Basic Conditions (pH > 10)

Under basic conditions (e.g., aqueous NaOH or KOH), degradation is rapid, irreversible, and mechanistically distinct.

-

N-H Deprotonation: The highly acidic N-H proton is immediately abstracted by the hydroxide ion, forming a water-soluble pyrrolide anion.

-

Methyl Ester (-COOMe): Undergoes rapid, irreversible saponification. The hydroxide nucleophile attacks the carbonyl carbon, ejecting methoxide to form the C3-carboxylate salt.

-

Cyano Group (-CN): Hydroxide attacks the nitrile carbon to form an amide intermediate, which is rapidly hydrolyzed further to the C5-carboxylate salt, releasing ammonia gas (NH 3 )[1].

-

Outcome: The reaction yields a highly soluble pyrrole-3,5-dicarboxylate trianion .

Caption: Comparative degradation pathways of the functional groups under acidic and basic conditions.

Quantitative Data Summary

The following table summarizes the comparative stability and reactivity profiles of the compound's functional sites.

| Functional Site | Acidic Conditions (e.g., 6M HCl, Δ ) | Basic Conditions (e.g., 2M NaOH, Δ ) | Causality / Mechanistic Note |

| Pyrrole Core (C2/C4) | Stable (No polymerization) | Stable | EWGs deplete π -density, preventing electrophilic attack. |

| Pyrrole N-H | Protonated (Neutral) | Deprotonated (Anionic) | High acidity due to resonance stabilization of the conjugate base. |

| C3-Methyl Ester | Hydrolyzes to -COOH (Reversible) | Saponifies to -COO − (Irreversible) | Base hydrolysis is thermodynamically driven by carboxylate formation. |

| C5-Cyano Group | Hydrolyzes to -COOH (Slow) | Hydrolyzes to -COO − (Fast) | Nitrile carbon is highly susceptible to hard nucleophiles (OH − ). |

| Solubility Profile | Low aqueous solubility | High aqueous solubility | Formation of the poly-anionic species in base drastically increases polarity. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent choice, stoichiometric ratio, and isolation step is explicitly defined.

Protocol A: Base-Promoted Complete Hydrolysis (Saponification)

Objective: Complete conversion of methyl 5-cyano-1H-pyrrole-3-carboxylate to 1H-pyrrole-3,5-dicarboxylic acid.

-

Reaction Setup: Suspend 1.0 equivalent of the starting material in a 1:1 mixture of Methanol and H 2 O.

-

Causality: The starting material is poorly soluble in pure water. Methanol acts as a co-solvent to ensure a homogeneous reaction mixture, maximizing the surface area for hydroxide attack.

-

-

Base Addition: Add 5.0 equivalents of NaOH (as a 2M aqueous solution).

-

Causality: 1 eq is consumed by N-H deprotonation, 1 eq by ester saponification, and 1 eq by nitrile hydrolysis. An excess (2 eq) is required to drive the reaction to completion at a reasonable rate.

-

-

Heating: Reflux the mixture at 80°C for 4–6 hours.

-

Validation Checkpoint: The initial suspension will gradually turn into a clear, homogeneous solution. This physical change validates the formation of the highly water-soluble pyrrole-3,5-dicarboxylate trianion. TLC (Eluent: 10% MeOH in DCM) will show the complete disappearance of the starting material.

-

-

Workup & Isolation: Cool the reaction to 0°C. Slowly add 6M HCl dropwise until the pH reaches ~2.0.

-

Causality: Acidification reprotonates the N-H and both carboxylate groups. The resulting neutral 1H-pyrrole-3,5-dicarboxylic acid is highly polar but poorly soluble in acidic water, causing it to precipitate out of solution.

-

-

Filtration: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Acid-Catalyzed Partial Hydrolysis (Ester Cleavage)

Objective: Selective hydrolysis of the ester with minimal disruption to the cyano group (requires careful monitoring).

-

Reaction Setup: Dissolve 1.0 equivalent of the starting material in glacial acetic acid.

-

Causality: Acetic acid provides a mildly acidic, polar environment that solubilizes the compound without immediately hydrating the nitrile group.

-

-

Acid Addition: Add 10% (v/v) of concentrated HCl and a small amount of water (2.0 equivalents).

-

Heating: Heat to 60°C and monitor strictly via LC-MS.

-

Validation Checkpoint: Acid-catalyzed hydrolysis of the ester is reversible and slower than base saponification. The cyano group is relatively stable under mild acid but will hydrate to the amide if heated too long. Stop the reaction when LC-MS indicates maximum formation of the mono-acid before amide peaks appear.

-

-

Workup: Pour the mixture over crushed ice to precipitate the product, filter, and purify via recrystallization.

References

- Benchchem:methyl 5-cyano-1H-pyrrole-3-carboxylate.

- Chemistry Steps:How Resonance Affects Acidity and Basicity.

- Wikipedia:Pyrrole.

- Chemistry LibreTexts:24.9: Heterocyclic Amines.

Sources

Solubility Profile and Solvent Interactions of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a highly functionalized, polysubstituted pyrrole derivative widely utilized as a bifunctional building block in the synthesis of complex heterocyclic systems and pharmaceutical intermediates[1]. The molecule features an electron-withdrawing cyano group (-CN) at the C5 position and a methyl ester group (-COOCH3) at the C3 position[1]. This specific arrangement of functional groups on the aromatic pyrrole core significantly influences its physicochemical properties, particularly its solubility profile. Understanding how this compound interacts with various organic solvents is critical for optimizing reaction conditions, extraction protocols, and crystallization workflows in drug development.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of methyl 5-cyano-1H-pyrrole-3-carboxylate, one must analyze the causality behind its intermolecular interactions.

-

Hydrogen Bonding Potential: The pyrrole ring contains a secondary amine (-NH) that acts as a strong hydrogen bond donor. Conversely, both the cyano and ester groups serve as potent hydrogen bond acceptors.

-

Lattice Energy: In the solid state, these complementary donor-acceptor pairs facilitate the formation of robust intermolecular hydrogen-bonded networks (dimers or polymeric chains). This results in a high crystal lattice energy.

-

Thermodynamics of Dissolution: For dissolution to occur, the free energy of solvation ( ΔGsolv ) must overcome the lattice free energy ( ΔGlattice ). Solvents that can act as strong hydrogen bond acceptors (e.g., DMSO, DMF) effectively disrupt the solid-state NH···NC hydrogen bonds by forming energetically favorable solvent-solute complexes. Non-polar solvents lack the dipole moment and H-bonding capacity required to offset this endothermic lattice disruption, resulting in poor solubility.

Thermodynamic cycle of dissolution for methyl 5-cyano-1H-pyrrole-3-carboxylate.

Quantitative Solubility Data in Common Organic Solvents

While empirical solubility data for highly specific intermediates can be sparse, we can extrapolate highly accurate estimates based on the structural analog methyl pyrrole-3-carboxylate (CAS: 2703-17-5), which is known to be slightly soluble in water and highly soluble in organic solvents[2]. The addition of the 5-cyano group increases the overall dipole moment but also tightens the crystal lattice, slightly reducing solubility in moderately polar solvents compared to its des-cyano analog.

| Solvent Class | Solvent | Estimated Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Strong H-bond acceptance (NH···O=S) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 | Strong H-bond acceptance (NH···O=C) |

| Polar Protic | Methanol (MeOH) | 20 - 50 | Amphoteric H-bonding network |

| Moderately Polar | Ethyl Acetate (EtOAc) | 15 - 40 | Dipole-dipole & H-bond acceptance |

| Moderately Polar | Dichloromethane (DCM) | 10 - 30 | Dipole-induced dipole interactions |

| Non-Polar | Hexane / Heptane | < 1 | Inadequate polarity to break lattice |

| Aqueous | Water | < 0.1 | High hydrophobic penalty[2] |

Experimental Methodologies for Solubility Determination

To establish absolute trustworthiness in solubility data for drug development, researchers must utilize a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard. This protocol ensures that thermodynamic equilibrium is measured rather than kinetic dissolution rates.

Step-by-Step Protocol:

-

Saturation: Add an excess amount (e.g., 50 mg) of methyl 5-cyano-1H-pyrrole-3-carboxylate to 1.0 mL of the target solvent in a tightly sealed, chemically inert borosilicate glass vial.

-

Causality: Maintaining a visible excess of solid guarantees that the thermodynamic solubility limit is reached and maintained throughout the experiment, rather than measuring an incomplete kinetic dissolution.

-

-

Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

-

Causality: A 48-hour window provides sufficient time to overcome the activation energy of lattice disruption, ensuring true phase equilibrium between the solid and the solvated monomer.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

-

Causality: Centrifugation and filtration remove sub-micron undissolved particulates. If left in the sample, these particulates would dissolve upon downstream dilution, causing falsely elevated concentration readings.

-

-

Quantification: Dilute the filtered supernatant volumetrically with the HPLC mobile phase. Analyze via HPLC-UV (e.g., at 254 nm) against a pre-established multi-point calibration curve.

-

Causality: Chromatographic separation prior to UV detection validates that the dissolved species is intact methyl 5-cyano-1H-pyrrole-3-carboxylate and has not degraded during the 48-hour equilibration period.

-

Experimental workflow for the isothermal shake-flask solubility determination.

Solvent Selection Guide for Synthetic Workflows

Based on the physicochemical properties of the pyrrole core[1] and its ester/cyano substituents, the following solvent strategies are recommended for synthetic workflows:

-

Reaction Solvents (N-Alkylation/Cross-Coupling): DMF and DMSO are optimal. They fully solubilize the starting material and stabilize the intermediate pyrrolide anion formed upon deprotonation of the NH group.

-

Workup & Extraction: Ethyl acetate is the solvent of choice for aqueous extractions. It provides sufficient polarity to partition the compound from the aqueous layer while maintaining excellent phase separability.

-

Purification & Crystallization: A binary solvent system of Ethyl Acetate/Hexane is ideal for recrystallization or silica gel chromatography. The compound can be dissolved in hot ethyl acetate, with hexane added dropwise as an anti-solvent to induce controlled precipitation.

References

Sources

A Comprehensive Technical Guide to the Theoretical Calculation of Methyl 5-Cyano-1H-pyrrole-3-carboxylate Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of methyl 5-cyano-1H-pyrrole-3-carboxylate. As a polysubstituted pyrrole derivative, this molecule holds significant interest as a versatile building block in the synthesis of complex heterocyclic systems for pharmaceutical applications.[1][2] A thorough understanding of its electronic structure, reactivity, and pharmacokinetic profile is paramount for accelerating drug discovery and development. This guide details the application of Density Functional Theory (DFT) and other computational methods to elucidate these properties, offering both foundational principles and step-by-step protocols for practical implementation.

Introduction: The Rationale for Computational Scrutiny

Methyl 5-cyano-1H-pyrrole-3-carboxylate is a bifunctional molecule characterized by the presence of an electron-withdrawing cyano group and a methyl ester group on the pyrrole core.[1] This specific substitution pattern significantly influences the electronic distribution and, consequently, the chemical reactivity of the pyrrole ring.[1] Computational chemistry provides a powerful, cost-effective, and time-efficient avenue to explore the multifaceted properties of this molecule before embarking on extensive experimental synthesis and testing.

By employing theoretical calculations, we can predict a range of crucial parameters, including:

-

Molecular Geometry and Stability: Determining the most stable three-dimensional conformation.

-

Electronic Properties: Understanding the distribution of electrons and identifying regions of high and low electron density.

-

Chemical Reactivity: Predicting how the molecule will interact with other chemical species.

-

Spectroscopic Signatures: Simulating spectra (e.g., IR, NMR) to aid in experimental characterization.

-

Pharmacokinetic (ADMET) Profile: Assessing the molecule's potential for absorption, distribution, metabolism, excretion, and toxicity.[3]

This guide will navigate the theoretical underpinnings and practical application of computational tools to derive these properties, empowering researchers to make informed decisions in the design of novel therapeutics.

Foundational Principles: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used method in quantum chemistry for investigating the electronic structure of molecules.[4][5] Unlike wavefunction-based methods, DFT is based on the principle that the energy of a system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying organic molecules of pharmaceutical interest.[6][7]

The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of a system of interacting electrons as a system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional, which accounts for the complex electron-electron interactions, is a critical aspect of any DFT calculation.

Workflow for Theoretical Property Calculation

The following workflow outlines the key stages involved in the theoretical characterization of methyl 5-cyano-1H-pyrrole-3-carboxylate.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Detailed Methodologies and Protocols

Step 1 & 2: 3D Structure Generation and Geometry Optimization

Rationale: The first crucial step is to obtain an accurate three-dimensional structure of the molecule. This is followed by geometry optimization to find the lowest energy conformation, which represents the most stable structure of the molecule.

Protocol:

-

Initial Structure Generation:

-

Geometry Optimization:

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, GAMESS, or PySCF.[5][12][13] ORCA and GAMESS are available free of charge for academic use.[9][12][13]

-

Method Selection: Employ a DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[14][15]

-

Input File Preparation: Create an input file specifying the initial atomic coordinates, the chosen DFT method and basis set, and the keyword for geometry optimization (e.g., Opt).

-

Execution and Analysis: Run the calculation and analyze the output to confirm that the optimization has converged to a stationary point.

-

Step 3: Vibrational Frequency Analysis

Rationale: Performing a frequency calculation on the optimized geometry serves two primary purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the theoretical vibrational spectrum (IR and Raman).[4]

Protocol:

-

Input File Preparation: Use the optimized coordinates from the previous step. The input file should specify the same DFT method and basis set, along with a keyword for frequency calculation (e.g., Freq).

-

Execution and Analysis:

-

Run the calculation.

-

Examine the output file to ensure there are no imaginary frequencies.

-

The output will contain the calculated vibrational frequencies and their corresponding IR intensities and Raman activities. These can be visualized to generate a theoretical spectrum.

-

It's common practice to scale the calculated frequencies by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[14]

-

Step 4: Electronic Property Calculation

Rationale: Understanding the electronic properties is fundamental to predicting a molecule's behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).[1]

-

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).[1]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.[1]

Protocol:

-

Calculation: The HOMO and LUMO energies are typically calculated during the geometry optimization or a subsequent single-point energy calculation.

-

Analysis: Extract the HOMO and LUMO energy values from the output file. The HOMO-LUMO gap is calculated as: ΔE = ELUMO - EHOMO.

Step 5: Conceptual DFT and Reactivity Descriptor Analysis

Rationale: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.[16][17][18] These descriptors offer insights into the global and local reactivity of the molecule.

Global Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

Local Reactivity Descriptors (Fukui Functions):

Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[14][17]

-

f+(r): For nucleophilic attack (where an electron is accepted).

-

f-(r): For electrophilic attack (where an electron is donated).

-

f0(r): For radical attack.

Protocol:

-

Calculation: These descriptors can be calculated from the HOMO and LUMO energies obtained previously.[19] Software like Multiwfn can be used for post-processing of the output files to calculate Fukui functions.[5]

-

Analysis: Analyze the values of the global descriptors to understand the overall reactivity profile. Map the Fukui functions onto the molecular surface to visualize the reactive sites.

Caption: Workflow for Conceptual DFT-based reactivity analysis.

Step 6: Spectroscopic Property Simulation

Rationale: Simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, can aid in the structural elucidation and verification of synthesized compounds. Theoretical calculations have shown a correlation between calculated atomic charges and experimental 13C and 15N NMR chemical shifts.[1]

Protocol:

-

Software and Method: Use a quantum chemistry package that supports NMR calculations (e.g., Gaussian). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.

-

Input File Preparation: Use the optimized geometry and specify the desired NMR calculation (e.g., NMR).

-

Execution and Analysis: Run the calculation and extract the calculated chemical shifts from the output file. These can then be compared to experimental data.

Step 7: In Silico ADMET Prediction

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to reduce the risk of late-stage failures.[3][20][21] Computational models can predict these properties based on the molecule's structure.

Key ADMET Properties to Predict:

-

Absorption: Caco-2 permeability, human intestinal absorption (HIA).[20]

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 enzyme inhibition.[3]

-

Excretion: Renal clearance.

-

Toxicity: Various toxicological endpoints.

Protocol:

-

Tool Selection: Utilize specialized software or web servers for ADMET prediction, such as ADMET Predictor, pkCSM, or ADMETlab.[3]

-

Input: Provide the 3D structure of methyl 5-cyano-1H-pyrrole-3-carboxylate, typically in a format like SMILES or SDF.

-

Analysis: The tool will provide predictions for a range of ADMET properties. These predictions should be considered as a preliminary screening to identify potential liabilities.

Data Presentation and Interpretation

All quantitative data generated from these calculations should be compiled into clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Electronic Properties of Methyl 5-Cyano-1H-pyrrole-3-carboxylate

| Property | Value (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (I) | Calculated Value |

| Electron Affinity (A) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Global Softness (S) | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value |

Conclusion: A Powerful Synergy of Theory and Experiment

The theoretical calculation of molecular properties for compounds like methyl 5-cyano-1H-pyrrole-3-carboxylate provides invaluable insights that can guide and accelerate the drug discovery process. By leveraging the power of computational chemistry, researchers can gain a deep understanding of a molecule's structure, reactivity, and potential as a therapeutic agent. This in-depth guide has provided a comprehensive roadmap for performing these calculations, from the foundational principles of DFT to the practical implementation of various computational protocols. The synergy between these theoretical predictions and experimental validation will undoubtedly pave the way for the rational design of novel and effective pharmaceuticals.

References

- A Technical Guide to the Computational Modeling of Pyrrolo[3,2-b]pyrrole Excited States using TD-DFT - Benchchem.

- ADMET Predictions - Computational Chemistry Glossary - Deep Origin.

- What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange.

- Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective | Journal of Chemical Theory and Computation.

- Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics - Simulations Plus.

- Computational Approaches in Preclinical Studies on Drug Discovery and Development.

- Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.

- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO México.

- ORCA - FACCTs.

- Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative - PMC.

- Conceptual Density Functional Theory of Chemical Reactivity | Request PDF - ResearchGate.

- GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory.

- Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules | R. Benny Gerber Research Group - OpenScholar @ HUJI.

- (PDF) Computational Intelligence Methods for ADMET Prediction - ResearchGate.

- Chemcraft - Graphical program for visualization of quantum chemistry computations.

- Quantum chemical software - Quantum Biochemistry.

- Conceptual density functional theory based electronic structure principles - RSC Publishing.

- methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC.

- DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates.

- Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives | Request PDF - ResearchGate.

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC.

- Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC - NIH.

- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online.

- Design and Synthesis of Pyrrolotriazepine Derivatives: An Experimental and Computational Study | The Journal of Organic Chemistry.

- Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474 - PubChem.

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI.

- Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) - PubChemLite.

- methyl 1H-pyrrole-3-carboxylate - 2703-17-5, C6H7NO2, density, melting point, boiling point, structural formula, synthesis.

- Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5 - Sigma-Aldrich.

Sources

- 1. methyl 5-cyano-1H-pyrrole-3-carboxylate | 66832-08-4 | Benchchem [benchchem.com]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. R. Benny Gerber Research Group [robert-benny-gerber.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. chemcraftprog.com [chemcraftprog.com]

- 9. Quantum Biochemistry [quantumbiochemistry.org]

- 10. Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 12. ORCA - FACCTs [faccts.de]

- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 14. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 18. researchgate.net [researchgate.net]

- 19. Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics - Simulations Plus [simulations-plus.com]

- 21. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Overview & Physicochemical Rationale

Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) is a highly versatile, polysubstituted heterocycle that serves as a cornerstone in modern medicinal chemistry[1]. The pyrrole ring itself is recognized as a "privileged scaffold," forming the core of numerous blockbuster therapeutics, including the cholesterol-lowering agent Atorvastatin and the NSAID Tolmetin[1].

What makes this specific building block exceptionally valuable is its bifunctional nature. The strategic placement of an electron-withdrawing cyano group (-C≡N) at the C5 position and a methyl ester (-COOCH₃) at the C3 position provides orthogonal reactivity[1].

Mechanistic Causality of the Scaffold:

-

Core Stabilization: Unsubstituted pyrroles are π-excessive and prone to oxidative degradation or polymerization. The dual electron-withdrawing groups (EWGs) drain electron density from the aromatic ring, significantly increasing its bench stability and tolerance to harsh reaction conditions.

-

NH Acidity Enhancement: The EWGs lower the pKa of the pyrrole NH from ~16.5 to approximately 13–14. This allows for N-functionalization using milder bases (e.g., Cs₂CO₃ instead of NaH), minimizing unwanted side reactions.

-

Electrophilic Activation: The C3 ester inductively activates the C5 nitrile, making the cyano carbon highly susceptible to nucleophilic attack, a critical feature for downstream annulation[2].

Divergent Synthetic Workflows

The orthogonal functional groups allow medicinal chemists to selectively modify one site while leaving the others intact, enabling the rapid generation of diverse chemical libraries.

Figure 1: Divergent synthetic workflows for methyl 5-cyano-1H-pyrrole-3-carboxylate.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Pyrrolyl-1,2,4-Oxadiazole Bioisosteres

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability against in vivo esterases. Converting the C5-nitrile to an amidoxime is the critical first step in this annulation sequence[3].

Table 1: Reaction Optimization for Amidoxime Formation Goal: Maximize nucleophilic addition while preventing ester hydrolysis.

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | K₂CO₃ (3.0) | EtOH | 80 | 12 | 45% | Poor solubility of inorganic base limits rate. |

| 2 | Et₃N (3.5) | EtOH | 80 | 12 | 65% | Moderate yield; some ester transesterification noted. |

| 3 | DIEA (3.5) | EtOH | 80 | 8 | 82% | Steric hindrance of DIEA prevents side reactions. |

| 4 | DIEA (3.5) | DMF | 90 | 6 | 94% | Optimal: Polar aprotic solvent accelerates addition. |

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq, 10 mmol, 1.50 g) in anhydrous DMF (15 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq, 30 mmol, 2.08 g). Causality: An excess is required to drive the equilibrium forward and compensate for the potential thermal degradation of hydroxylamine at elevated temperatures.

-

Base Activation: Dropwise add N,N-Diisopropylethylamine (DIEA) (3.5 eq, 35 mmol, 6.1 mL). Causality: DIEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the highly nucleophilic hydroxylamine free base without attacking the electrophilic methyl ester at C3.

-

Thermal Reaction: Heat the mixture to 90 °C for 6 hours under a nitrogen atmosphere.

-

Workup & Isolation: Cool to room temperature and quench by pouring into ice-cold distilled water (50 mL). The amidoxime product will precipitate. Filter the solid, wash with cold water (3 x 15 mL) to remove residual DMF and DIEA salts, and dry in vacuo.

Self-Validation & Quality Control:

-

IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.

-

NMR Spectroscopy: Look for the appearance of broad, exchangeable signals for the -NH₂ and -OH protons between 5.5 and 9.5 ppm in DMSO-d6.

Figure 2: Mechanistic workflow for converting the C5-nitrile to a 1,2,4-oxadiazole.

Protocol B: N-Alkylation for Pharmacokinetic Tuning

Masking the pyrrole NH removes a hydrogen bond donor. According to Lipinski's Rule of Five, reducing hydrogen bond donors significantly increases the compound's lipophilicity (LogP) and passive membrane permeability, which is vital for oral bioavailability and blood-brain barrier (BBB) penetration.

Step-by-Step Methodology:

-

Deprotonation: Suspend methyl 5-cyano-1H-pyrrole-3-carboxylate (1.0 eq, 5 mmol, 750 mg) and Cesium Carbonate (Cs₂CO₃) (1.5 eq, 7.5 mmol, 2.44 g) in anhydrous DMF (10 mL) at 0 °C. Causality: Cs₂CO₃ is utilized to leverage the "cesium effect." The large, highly polarizable cesium cation weakly coordinates the intermediate pyrrolide anion, making the nitrogen highly nucleophilic and strictly preventing unwanted C-alkylation at the C2 or C4 positions.

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq, 6 mmol, 0.71 mL) dropwise over 10 minutes to control the exothermic reaction.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Liquid-Liquid Extraction: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with water (3 x 20 mL) and brine (20 mL). Causality: Multiple water washes are critical to partition the high-boiling DMF into the aqueous layer, preventing solvent contamination during the concentration step.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Self-Validation & Quality Control:

-

TLC Monitoring: The reaction will show a significantly less polar spot (higher Rf) as the hydrogen-bonding NH is masked.

-

NMR Spectroscopy: In ¹H NMR, the broad pyrrole NH peak (typically ~11.5-12.5 ppm) will completely disappear, replaced by the distinct alkyl/aryl signals of the introduced R-group (e.g., a singlet at ~5.2 ppm for the benzyl CH₂).

References

- Benchchem: Targeted Synthesis of Methyl 5-Cyano-1H-Pyrrole-3-Carboxylate. Benchchem.

- PubChemLite - Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2). Université du Luxembourg.

- Tight binding enantiomers of pre-clinical drug candidates. National Institutes of Health (PMC).

- Reaction of α-Diazopyrroles with Enamines: Synthesis of Pyrrolo[2,1-c][1,2,4]triazines. ResearchGate.

Sources

Application Note: Methyl 5-cyano-1H-pyrrole-3-carboxylate in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Scaffold Significance

In the realm of medicinal chemistry, the pyrrole motif is universally recognized as a "privileged scaffold," forming the structural foundation of numerous blockbuster therapeutics, including the cholesterol-lowering agent Atorvastatin and the anti-inflammatory drug Tolmetin[1]. However, the utility of unsubstituted pyrrole is often limited by its high electron density, which makes it susceptible to oxidative degradation and unselective electrophilic aromatic substitution.

Methyl 5-cyano-1H-pyrrole-3-carboxylate (CAS: 66832-08-4) emerges as a highly engineered, bifunctional building block designed to overcome these limitations[1]. By strategically positioning an electron-withdrawing cyano group at the C5 position and a methyl ester at the C3 position, this scaffold offers two distinct advantages:

-

Metabolic Stability: The electron-withdrawing groups (EWGs) deactivate the electron-rich pyrrole core, significantly enhancing its stability against oxidative metabolism.

-

Orthogonal Reactivity: The 1,3,5-substitution pattern provides a wide trajectory for vector elaboration in fragment-based drug discovery (FBDD). The ester, nitrile, and pyrrole nitrogen can be manipulated independently, making it an ideal precursor for complex fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines and transition state analogues[2].

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in synthetic workflows and biological systems.

Table 1: Physicochemical and Structural Properties

| Property | Value | Scientific Implication |

| CAS Number | 66832-08-4 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C7H6N2O2 | Indicates a highly functionalized, low-molecular-weight fragment. |

| Monoisotopic Mass | 150.0429 Da[3] | Essential for high-resolution mass spectrometry (HRMS) and LC-MS validation. |

| Topological Polar Surface Area | ~65.9 Ų | Optimal for membrane permeability; falls well within the Lipinski Rule of 5 limits. |

| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Pyrrole NH | Provides orthogonal handles for multidirectional synthetic elaboration[1]. |

Orthogonal Reactivity & Mechanistic Causality

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic interplay within the molecule. The dual EWGs exert a profound pull on the ring's electron density. This not only deactivates the C2 and C4 positions toward electrophilic attack but also drastically lowers the pKa of the N1-proton (estimated pKa ~10–12, compared to ~16.5 for unsubstituted pyrrole). This heightened acidity allows for chemoselective N-alkylation using mild bases, preserving the integrity of the ester and nitrile groups.

Fig 1. Orthogonal reactivity map of methyl 5-cyano-1H-pyrrole-3-carboxylate.

Strategic Synthetic Workflows

One of the most common applications of this scaffold in drug discovery is the generation of functionalized pyrrole-3-carboxamides. This requires a chemoselective workflow where the N1 position is first protected or alkylated, followed by the selective saponification of the C3-ester, leaving the C5-nitrile intact for late-stage modification[4].

Fig 2. Chemoselective workflow for synthesizing functionalized pyrrole-3-carboxamides.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental trustworthiness.

Protocol A: Chemoselective N-Alkylation (Cesium-Mediated)